
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as CYCLOPS, is a novel small molecule that has gained attention in the scientific community due to its potential therapeutic applications. CYCLOPS has been shown to have promising activity against various types of cancer, making it a promising candidate for further research and development.
作用机制
The mechanism of action of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and survival. This pathway is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and proliferation. By inhibiting this pathway, N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can induce apoptosis in cancer cells and halt their growth.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a range of biochemical and physiological effects in cancer cells. It has been found to induce apoptosis, inhibit cell growth and proliferation, and reduce the expression of various oncogenes. N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has also been shown to increase the expression of tumor suppressor genes, which can help to prevent the development of cancer.
实验室实验的优点和局限性
One of the main advantages of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide for lab experiments is its specificity for cancer cells. It has been shown to have minimal toxicity to normal cells, making it a promising candidate for further research and development. However, one limitation of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the development of new formulations of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide in other diseases beyond cancer, such as autoimmune disorders and neurodegenerative diseases.
合成方法
The synthesis of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves a series of chemical reactions that result in the formation of the final compound. The process begins with the preparation of the starting materials, which are then subjected to various chemical transformations. The final step involves the purification of the compound to obtain a pure sample of N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide.
科学研究应用
N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to have activity against various types of cancer cells, including breast, lung, and colon cancer cells. N-cyclohexyl-2-(3-(3-isopropyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a promising mechanism for cancer treatment.
属性
IUPAC Name |
N-cyclohexyl-2-[3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13(2)18-21-19(25-22-18)14-7-6-10-16(11-14)24-12-17(23)20-15-8-4-3-5-9-15/h6-7,10-11,13,15H,3-5,8-9,12H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZKPUHSJYNIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexyl-2-{3-[3-(propan-2-YL)-1,2,4-oxadiazol-5-YL]phenoxy}acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

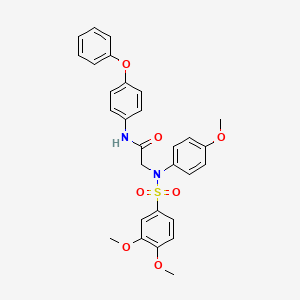
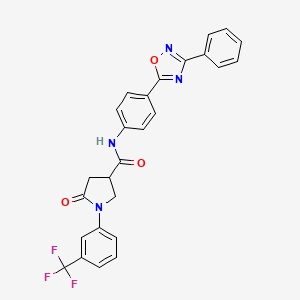
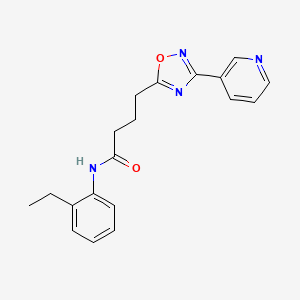
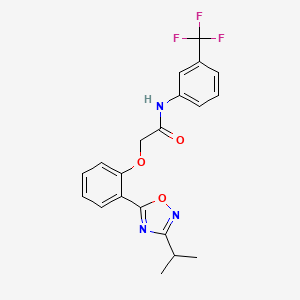
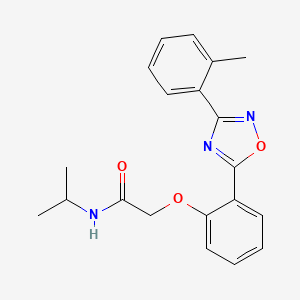

![3-(benzylsulfamoyl)-4-methoxy-N-[(2-methoxyphenyl)methyl]benzamide](/img/structure/B7717836.png)
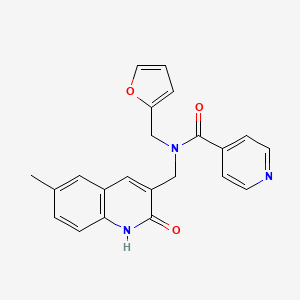

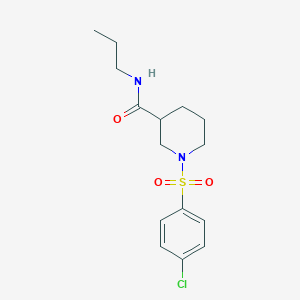
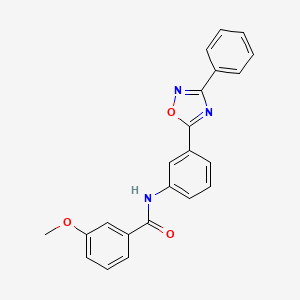
![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
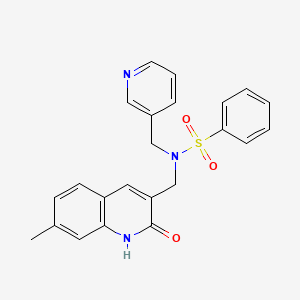
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)